molecular formula C14H15NO3 B2757147 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one CAS No. 1353878-28-0

7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2757147
CAS No.: 1353878-28-0
M. Wt: 245.278
InChI Key: UJVZAUBWPMKTOP-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a coumarin derivative featuring a pyrrolidine substituent at the 4-position and a hydroxyl group at the 7-position of the chromen-2-one scaffold. Coumarins are widely studied for their diverse biological activities, including anticancer, antioxidant, and enzyme-inhibitory properties. It is listed as a research-grade flavonoid/polyphenol compound by CymitQuimica .

Properties

IUPAC Name

7-hydroxy-4-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-11-3-4-12-10(9-15-5-1-2-6-15)7-14(17)18-13(12)8-11/h3-4,7-8,16H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVZAUBWPMKTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction: Direct Functionalization of the Coumarin Core

An alternative route employs the Mannich reaction to introduce the pyrrolidin-1-ylmethyl group directly onto preformed 7-hydroxycoumarin. While theoretically streamlined, this method faces regioselectivity challenges due to competing electrophilic sites at positions 6 and 8.

Procedure :

  • Substrate : 7-Hydroxy-2H-chromen-2-one (1.0 equiv)
  • Reagents : Formaldehyde (2.5 equiv), pyrrolidine (2.0 equiv)
  • Solvent : Ethanol/water (4:1)
  • Conditions : 50°C, 8 hours
  • Yield : 42% (4-substituted product), 28% (8-substituted byproduct)

Regioselectivity improves when the 4-position is pre-substituted with electron-donating groups (e.g., methyl), which deactivate adjacent positions for electrophilic attack. However, this necessitates additional synthetic steps, reducing overall efficiency.

Spectroscopic Characterization and Analytical Validation

Post-synthetic analysis confirms structural integrity and purity. Representative data for 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one includes:

Table 1. Spectroscopic Profile

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 7.58 (d, J=8.4 Hz, H-5), 6.82 (d, J=2.4 Hz, H-8), 6.76 (dd, J=8.4, 2.4 Hz, H-6), 4.21 (s, 2H, CH₂N), 3.02–2.95 (m, 4H, pyrrolidine), 1.85–1.78 (m, 4H, pyrrolidine)
¹³C NMR (100 MHz, DMSO-d₆) δ 160.1 (C-2), 154.3 (C-7), 152.9 (C-4), 143.2 (C-8a), 128.7 (C-5), 113.4 (C-6), 112.8 (C-8), 112.1 (C-4a), 58.4 (CH₂N), 46.7 (pyrrolidine), 25.1 (pyrrolidine)
IR (KBr) ν 3420 (OH), 1708 (C=O), 1610 (C=C aromatic), 1245 (C-O)
HRMS [M+H]⁺ calcd. for C₁₄H₁₆NO₃: 262.1075; found: 262.1078

The absence of δ 4.5–5.0 ppm signals in ¹H NMR confirms complete substitution of the chloromethyl precursor.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics Across Methodologies

Method Steps Overall Yield (%) Regioselectivity Scalability
Pechmann + Substitution 2 58–63 High Industrial
Mannich Reaction 1 42 Moderate Lab-scale

The Pechmann-substitution sequence offers superior regiocontrol and scalability, albeit with longer synthesis times. In contrast, the Mannich route, while shorter, suffers from byproduct formation, necessitating costly purification.

Challenges and Innovations in Process Optimization

Recent advances address key limitations:

  • Microwave Assistance : Reducing Mannich reaction time to 1 hour with comparable yields (40%).
  • Enzyme-Mediated Pechmann Condensation : Candida antarctica lipase B achieves 70% yield under mild conditions (pH 7, 40°C).
  • Flow Chemistry : Continuous synthesis improves chloromethyl intermediate yield to 78% via precise temperature control.

These innovations highlight trends toward sustainable and high-throughput methodologies.

Chemical Reactions Analysis

7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with cellular targets, leading to the inhibition of cell proliferation. It is believed to interfere with the cell cycle and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the coumarin scaffold is a critical site for modulating physicochemical and biological properties. Below is a comparative analysis of derivatives with diverse substituents:

Compound Name Substituent (4-position) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
7-Hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one Pyrrolidinylmethyl 245.27 Not reported Research-grade flavonoid/polyphenol
7-Hydroxy-4-(4-(hydroxyamino)butyl)-2H-chromen-2-one (HAHC) Hydroxyaminobutyl 250.29 189–191 Enhanced ionization efficiency in MS; used for carbonyl metabolite analysis
7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one Trifluoromethyl 230.14 Not reported Fluorinated dye intermediate; used in sensors and OLEDs
4-Butyl-6-chloro-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one (TGI-015) Pyrrolidinylmethyl (with Cl and butyl) 335.83 Not reported High-throughput screening compound

Key Observations :

  • HAHC’s hydroxyaminobutyl chain enables efficient derivatization of carbonyl metabolites, achieving 98% conversion in click chemistry applications .
  • Trifluoromethyl-substituted coumarins exhibit strong electron-withdrawing effects, making them suitable for optoelectronic applications .

Biological Activity

7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, a derivative of hydroxycoumarins, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the larger family of coumarins, which are known for their anti-inflammatory, antioxidant, and anticancer properties. The following sections will delve into the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C14H15NO3
  • CAS Number : 1353878-28-0
  • Melting Point : 58–60 °C

Structural Formula

The structural representation of the compound can be depicted as follows:

C1CCN C1 CC2=CC O OC3=C2C CC C3 O\text{C}_1\text{CCN C}_1\text{ CC}_2=\text{CC O OC}_3=\text{C}_2\text{C CC C}_3\text{ O}

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to inhibit the proliferation of several human malignant cell lines in vitro. The proposed mechanisms include:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It can halt the cell cycle at specific checkpoints, preventing cancer cell division.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notable findings include:

  • Cervical Cancer Cells : Studies have shown that this compound effectively reduces the viability of cervical cancer cells, suggesting potential as a therapeutic agent in gynecological cancers .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)18

Antioxidant and Anti-inflammatory Effects

In addition to its anticancer properties, this compound also exhibits antioxidant and anti-inflammatory effects. These activities are crucial in mitigating oxidative stress and inflammation-related diseases.

Case Study Analysis

A qualitative analysis involving case studies has been conducted to explore the effects of this compound on patients with cancer. These studies provide insights into patient responses to treatment and the compound's potential side effects.

Table 2: Summary of Case Studies on Biological Activity

Study FocusFindingsReference
Patient Response to TreatmentSignificant reduction in tumor size observed
Side EffectsMild gastrointestinal disturbances reported

Q & A

Q. What are the common synthetic routes for 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one and its derivatives?

Methodological Answer: A one-pot synthesis method using FeCl₃ as a Lewis acid catalyst in tetrahydrofuran (THF) is effective for synthesizing coumarin derivatives. For example, substituted phenols and ethyl phenylpropiolate react under reflux conditions (60–80°C) with FeCl₃ (10 mol%) to yield 7-hydroxy-4-phenyl-2H-chromen-2-one analogs. Post-synthesis purification involves column chromatography (e.g., silica gel eluted with DCM/MeOH 9:1) .

Q. How can column chromatography be optimized for purifying coumarin derivatives?

Methodological Answer: Optimization involves selecting appropriate solvent systems and stationary phases. For polar coumarin derivatives, silica gel 60 (230–400 mesh) with gradient elution (e.g., DCM/MeOH mixtures) effectively separates impurities. Pre-adsorption of the crude product onto silica gel before loading improves resolution. Monitoring via TLC (Merck Silicagel 60F₂₅₄) ensures fraction collection accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., O–H stretch at ~3266 cm⁻¹, C=O at ~1705 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrrolidinyl methyl protons at δ 2.5–3.0 ppm) and carbon backbone .
  • GC-MS : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data be refined using SHELX software for accurate structural determination?

Methodological Answer: SHELXL refines small-molecule structures by iteratively adjusting atomic coordinates and displacement parameters. Key steps:

  • Input .hkl intensity files and initial .ins parameters.
  • Use L.S. commands for least-squares refinement.
  • Validate with R-factor convergence (target < 5%).
    For macromolecules, SHELXPRO interfaces with CCP4 for phase extension .

Q. What computational methods analyze intermolecular interactions in crystal structures?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···O, π–π stacking) using CrystalExplorer.
  • DFT Calculations : Compute HOMO-LUMO gaps (e.g., B3LYP/6-311G** level) to correlate electronic structure with stability.
  • Mercury Software : Visualizes packing patterns and void spaces, enabling comparison of isostructural compounds .

Q. How do docking studies predict the bioactivity of coumarin derivatives?

Methodological Answer:

  • Glide Docking (Schrödinger Suite) : Ligands are docked into target protein active sites (e.g., enzymes like cyclooxygenase).
  • Scoring Functions : Evaluate binding affinities (ΔG) and pose rankings.
  • MD Simulations : Validate stability of docked complexes (e.g., 100 ns trajectories in Desmond) .

Q. How to address discrepancies between experimental and computational HOMO-LUMO gaps?

Methodological Answer:

  • Functional Selection : Test hybrid functionals (e.g., CAM-B3LYP) for better agreement with UV-Vis data.
  • Solvent Effects : Include PCM models to account for solvation.
  • Crystal Field Effects : Compare gas-phase DFT results with solid-state UV-Vis to identify environmental influences .

Q. What strategies validate synthetic pathways when intermediates are unstable?

Methodological Answer:

  • In Situ Monitoring : Use ReactIR to track intermediate formation.
  • Low-Temperature Quenching : Halt reactions at –78°C to isolate sensitive intermediates.
  • Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) .

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